

Sodium fumarate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium fumarate*

Cat. No.: *B093856*

[Get Quote](#)

In-Depth Technical Guide to Sodium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of **sodium fumarate**. It is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical and Physical Data

Sodium fumarate can exist in two common forms: **monosodium fumarate** and **disodium fumarate**. The properties of each are summarized below.

Property	Monosodium Fumarate	Disodium Fumarate
Chemical Formula	$C_4H_3NaO_4$ [1][2][3]	$C_4H_2Na_2O_4$ [4][5]
Molecular Weight	138.05 g/mol [1][2][3]	160.04 g/mol [4][5]
Appearance	White crystalline powder	White crystalline powder [5]
Synonyms	Sodium hydrogen fumarate	Fumaric acid disodium salt
CAS Number	7704-73-6 [1]	17013-01-3 [4]
Solubility in Water	Soluble	Soluble [5]

Synthesis and Manufacturing

The synthesis of **sodium fumarate** salts typically involves the neutralization of fumaric acid with a sodium-containing base.

General Synthesis of Disodium Fumarate: A common laboratory and industrial method for preparing **disodium fumarate** involves reacting fumaric acid with two equivalents of sodium hydroxide in an aqueous solution. The resulting salt can then be isolated by crystallization after evaporation of the solvent.

General Synthesis of Monosodium Fumarate: **Monosodium fumarate** is synthesized by reacting fumaric acid with one equivalent of a sodium-containing base, such as sodium hydroxide or sodium carbonate, in a suitable solvent. The product can be crystallized from the reaction mixture. Industrial production may involve fermentation processes to produce glutamic acid, which is then converted to monosodium glutamate, a related salt.

Experimental Protocols

Accurate quantification of **sodium fumarate** is crucial for quality control and research purposes. The following are detailed methodologies for common analytical techniques.

Assay of Monosodium Fumarate by Titration

This method determines the purity of a **monosodium fumarate** sample.

Principle: The acidic proton of **monosodium fumarate** is titrated with a standardized solution of sodium hydroxide, a strong base. The endpoint is determined using a colorimetric indicator.

Equipment and Reagents:

- Analytical balance
- Burette, 25 mL or 50 mL
- Pipette, 25 mL
- Erlenmeyer flasks, 250 mL
- 0.1 N Sodium Hydroxide (NaOH), standardized

- Phenolphthalein indicator solution
- Deionized water

Procedure:

- Accurately weigh approximately 0.3 g of the dried monosodium fumarate sample and record the weight.[\[4\]](#)
- Dissolve the sample in 30 mL of deionized water in a 250 mL Erlenmeyer flask.[\[4\]](#)
- Add 2-3 drops of phenolphthalein indicator to the solution.
- Rinse the burette with the 0.1 N NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.
- Titrate the monosodium fumarate solution with the 0.1 N NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.
- Record the final burette volume.
- Perform the titration in triplicate to ensure accuracy.

Calculation: The percentage assay of monosodium fumarate is calculated using the following formula:

Where:

- V = Volume of NaOH used in mL
- N = Normality of the NaOH solution
- W = Weight of the monosodium fumarate sample in mg
- 13.81 = a calculation factor where each mL of 0.1 N sodium hydroxide is equivalent to 13.81 mg of C4H3NaO4[\[4\]](#)

Quantification of Fumarate by Colorimetric Assay

This method is suitable for the sensitive detection of fumarate in biological samples.

Principle: A fumarate-specific enzyme mix recognizes fumarate as a substrate, leading to a proportional color development that can be measured spectrophotometrically at 450 nm.[2]

Equipment and Reagents (based on a typical commercial kit):

- Microplate reader capable of measuring absorbance at 450 nm
- 96-well clear flat-bottom plates
- Pipettes and pipette tips
- Fumarate Assay Buffer
- Fumarate Enzyme Mix
- Fumarate Developer
- Fumarate Standard (e.g., 0.1 M)
- Deionized water

Procedure:

- **Sample Preparation:**
 - Tissues (e.g., 40 mg) or cells (e.g., 1×10^6): Homogenize in 100 μ L of Fumarate Assay Buffer. Centrifuge at 13,000 $\times g$ for 10 minutes to remove insoluble material.
 - Serum: Can often be used directly. Add 10-50 μ L to the sample wells.
 - Bring all samples to a final volume of 50 μ L per well with Fumarate Assay Buffer.
- **Standard Curve Preparation:**
 - Prepare a 1 mM fumarate standard solution by diluting the 0.1 M Fumarate Standard (e.g., 10 μ L of 0.1 M standard in 990 μ L of Assay Buffer).

- Create a series of standards in a 96-well plate by adding, for example, 0, 2, 4, 6, 8, and 10 μL of the 1 mM standard solution to separate wells.
- Adjust the volume of each standard well to 50 μL with Fumarate Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.

- Reaction Mix Preparation:
 - Prepare a master reaction mix for the number of samples and standards to be tested. For each well, mix:
 - Fumarate Assay Buffer
 - Fumarate Enzyme Mix (e.g., 2 μL)
 - Fumarate Developer
- Measurement:
 - Add 100 μL of the Reaction Mix to each standard and sample well.
 - Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
 - Measure the absorbance at 450 nm using a microplate reader.

Calculation:

- Subtract the absorbance of the 0 (blank) standard from all other standard and sample readings.
- Plot the standard curve of absorbance versus the amount of fumarate (nmol).
- Determine the amount of fumarate in the samples from the standard curve.

Analysis of Sodium Stearyl Fumarate in Tablet Formulations by HPLC

This method is used for the quantitative determination of the excipient sodium stearyl fumarate in pharmaceutical tablets.

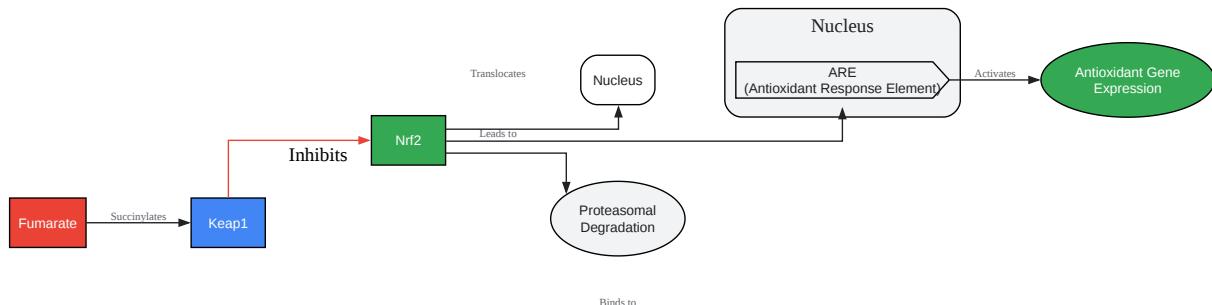
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a high-pH mobile phase is used to separate sodium stearyl fumarate from other tablet components. Detection is typically performed using a UV detector.

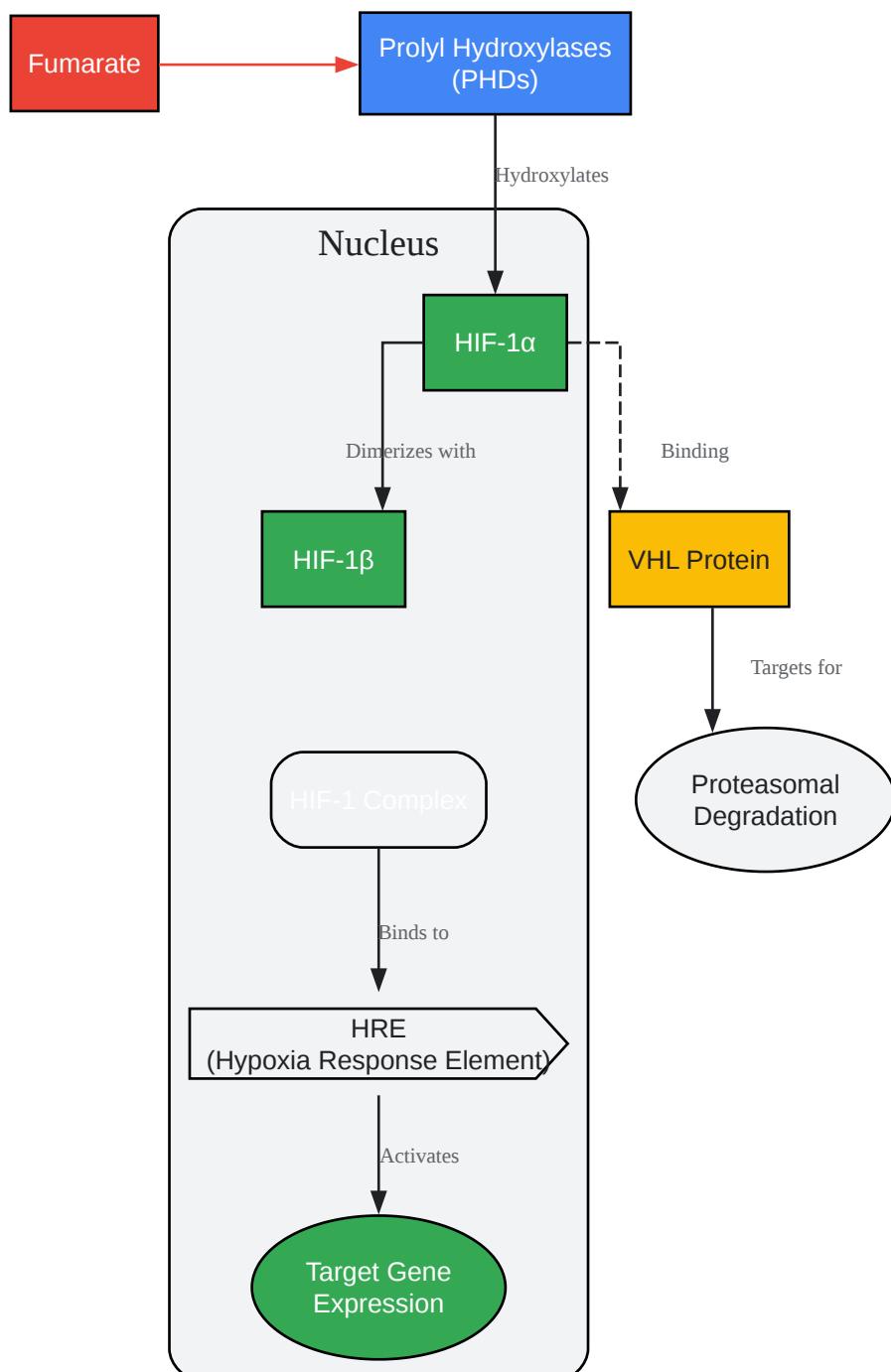
Equipment and Reagents:

- HPLC system with a UV detector
- XBridge® BEH C18 column or equivalent
- High-pH buffer solution (e.g., ammonium bicarbonate)
- Acetonitrile
- Methanol
- Deionized water
- Sodium stearyl fumarate reference standard

Procedure (General guidance, method development and validation are required):

- **Standard Preparation:** Prepare a stock solution of sodium stearyl fumarate reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.
- **Sample Preparation:**
 - Weigh and finely crush a representative number of tablets.
 - Accurately weigh a portion of the crushed tablet powder and transfer it to a volumetric flask.
 - Add a diluent (e.g., a mixture of the mobile phase) to dissolve the sodium stearyl fumarate. This may require sonication.


- Filter the solution to remove any insoluble excipients.
- Chromatographic Conditions:
 - Mobile Phase: A gradient or isocratic mixture of a high-pH aqueous buffer and an organic solvent like acetonitrile.
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: Typically 10-20 μ L.
 - Column Temperature: Maintained at a constant temperature (e.g., 30°C).
 - Detection: UV absorbance at a suitable wavelength (e.g., 210 nm).
- Analysis: Inject the standard solutions and sample solutions into the HPLC system.
- Quantification: Calculate the concentration of sodium stearyl fumarate in the sample by comparing its peak area to the calibration curve generated from the standard solutions.


Role in Signaling Pathways

Fumarate, the conjugate base of fumaric acid, is not merely a metabolic intermediate but also a crucial signaling molecule. Its accumulation can significantly impact cellular processes through the modulation of key signaling pathways.

Fumarate and the Nrf2 Antioxidant Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for degradation. However, high levels of fumarate can lead to the succinylation of Keap1. This modification prevents Keap1 from binding to Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fumarate Assay Kit, MAK492, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 2. Fumarate Colorimetric Assay Kit - Lifeasible [lifeasible.com]
- 3. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sodium fumarate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093856#sodium-fumarate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com